molecular formula C6H13O9P B1200141 D-arabino-hex-3-ulose 6-phosphate CAS No. 53010-97-2

D-arabino-hex-3-ulose 6-phosphate

Cat. No. B1200141
CAS RN: 53010-97-2
M. Wt: 260.14 g/mol
InChI Key: UZYFNQCWJLIAKE-ZMIZWQJLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-arabino-hex-3-ulose 6-phosphate is a ketohexose monophosphate. It is a conjugate acid of a D-arabino-hex-3-ulose 6-phosphate(2-).

Scientific Research Applications

Enzymatic Synthesis and NMR Analysis

D-arabino-hex-3-ulose 6-phosphate, through its isomeric form D-glucosone 6-phosphate, can be synthesized enzymatically using hexokinase from D-glucosone. Its isomeric composition, particularly the alpha and beta anomers of the hydrated pyranose form, and the beta-D-fructofuranose form, has been quantitatively determined using NMR spectroscopy, which provides valuable insights into the structure and properties of these compounds (Freimund et al., 2002).

Carbon Assimilation Pathways

D-arabino-3-Hexulose 6-phosphate plays a role in the carbon assimilation pathways of certain microorganisms. It is produced by condensation of formaldehyde with ribulose 5-phosphate in the presence of 3-hexulose phosphate synthase from methane-grown Methylococcus capsulatus. This compound is a key intermediate in modified pentose phosphate cycles, indicating its importance in microbial metabolism and potential biotechnological applications (Strøm et al., 1974).

Isotope Labeling and Brain Tissue Analysis

The labeling of D-arabino-hexose at specific carbon positions, such as C-6, facilitates the study of its stability in brain tissue. This method allows for the detailed analysis of D-arabino-hexose derivatives within biological systems, providing a tool for biochemical and neurological research (Walker et al., 1988).

Enzymatic Activities and Structural Studies

D-arabino-hex-3-ulose 6-phosphate synthase (HPS) and related enzymes exhibit catalytic promiscuity, which can be altered by mutating specific active site residues. These enzymes participate in reactions forming Mg(2+)-ion stabilized 1,2-enediolate intermediates. The study of these enzymes provides insights into enzyme evolution and the potential for engineering enzymes for specific biotechnological applications (Wise et al., 2005).

Phosphate-Catalyzed Degradation Studies

The degradation pathways of D-glucosone (D-arabino-hexos-2-ulose) in phosphate buffer have been explored, revealing insights into the stability and transformation of this compound under various conditions. Such studies are crucial for understanding the chemical behavior of D-arabino-hex-3-ulose 6-phosphate in different environments, which has implications for its use in various industrial and research applications (Zhang & Serianni, 2012).

properties

CAS RN

53010-97-2

Product Name

D-arabino-hex-3-ulose 6-phosphate

Molecular Formula

C6H13O9P

Molecular Weight

260.14 g/mol

IUPAC Name

[(2R,3R,5R)-2,3,5,6-tetrahydroxy-4-oxohexyl] dihydrogen phosphate

InChI

InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h3-4,6-9,11H,1-2H2,(H2,12,13,14)/t3-,4-,6-/m1/s1

InChI Key

UZYFNQCWJLIAKE-ZMIZWQJLSA-N

Isomeric SMILES

C([C@H](C(=O)[C@@H]([C@@H](COP(=O)(O)O)O)O)O)O

SMILES

C(C(C(=O)C(C(COP(=O)(O)O)O)O)O)O

Canonical SMILES

C(C(C(=O)C(C(COP(=O)(O)O)O)O)O)O

synonyms

A-3-H-6-P
arabino-3-hexulose-6-phosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-arabino-hex-3-ulose 6-phosphate
Reactant of Route 2
D-arabino-hex-3-ulose 6-phosphate
Reactant of Route 3
D-arabino-hex-3-ulose 6-phosphate
Reactant of Route 4
D-arabino-hex-3-ulose 6-phosphate
Reactant of Route 5
D-arabino-hex-3-ulose 6-phosphate
Reactant of Route 6
D-arabino-hex-3-ulose 6-phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.